Enhanced Lipophilicity (XLogP3) Driven by 2-Methyl Substitution
The target compound exhibits a computed XLogP3 of 1.7, compared to 1.2 for the des-methyl analog 2,3-dihydrobenzofuran-4-amine. This increase of 0.5 log units is attributable solely to the 2-methyl group [1][2]. Higher lipophilicity generally correlates with enhanced passive membrane permeability, a critical parameter for both cell-based target engagement and in vivo absorption.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-4-amine (XLogP3 = 1.2) |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
The 0.5 log unit increase in lipophilicity can translate to significantly improved membrane permeability, making this compound a more suitable scaffold for developing cell-penetrant probes or oral drug candidates.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 55289997, 2-Methyl-2,3-dihydrobenzofuran-4-amine. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/849148-79-4 View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11701043, 2,3-Dihydro-1-benzofuran-4-amine. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/61090-37-7 View Source
